1-(3-Cyclopentyl-2-methyl-imidazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclopentyl-2-methyl-3h-imidazole-4-yl)ethanone is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyclopentyl-2-methyl-3h-imidazole-4-yl)ethanone can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which typically uses glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of 1-(3-cyclopentyl-2-methyl-3h-imidazole-4-yl)ethanone would depend on the desired scale and application, but typically involve continuous flow reactors and automated processes to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-cyclopentyl-2-methyl-3h-imidazole-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanone group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-(3-cyclopentyl-2-methyl-3h-imidazole-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-cyclopentyl-2-methyl-3h-imidazole-4-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-7-[1-(4-chlorophenyl)-1-(3-methyl-3H-imidazol-4-yl)ethyl]-4-oxo-1,2,3,4-tetrahydro-quinoline-3-carbonitrile: A potent and selective FTase inhibitor.
4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine: Evaluated for antitumor potential.
Uniqueness
1-(3-cyclopentyl-2-methyl-3h-imidazole-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-(3-cyclopentyl-2-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C11H16N2O/c1-8(14)11-7-12-9(2)13(11)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3 |
InChI Key |
XFYQJXUMNZFNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C2CCCC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.